[4-(prop-2-yn-1-yl)oxan-4-yl]methanol
Description
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a propargyl (prop-2-yn-1-yl) group and a hydroxymethyl (-CH₂OH) moiety. This structure combines the rigidity of the oxane ring with the reactive alkyne group, making it a versatile intermediate in synthetic chemistry, particularly in click chemistry applications or as a precursor for bioactive molecules. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. The compound’s reactivity is influenced by both the propargyl group (capable of cycloaddition reactions) and the hydroxymethyl group (participating in esterification or oxidation reactions) .
Properties
CAS No. |
1823892-89-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(prop-2-yn-1-yl)oxan-4-yl]methanol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the oxane ring with a prop-2-yn-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(prop-2-yn-1-yl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and strong bases.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(prop-2-yn-1-yl)oxan-4-yl]methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Studies: It can be used in studies to understand enzyme-substrate interactions and metabolic pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Agriculture: It may find applications in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of [4-(prop-2-yn-1-yl)oxan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can participate in various chemical reactions, while the oxane ring and methanol group provide stability and solubility. The compound may exert its effects through the modulation of enzyme activity, inhibition of specific pathways, or interaction with cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares [4-(prop-2-yn-1-yl)oxan-4-yl]methanol with structurally related compounds, focusing on substituents, molecular properties, and applications:
Reactivity and Functional Group Analysis
- Propargyl vs. Allyl Groups: The propargyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. In contrast, the allyl group in [4-(prop-2-en-1-yl)phenyl]methanol undergoes electrophilic addition or polymerization .
- Fluoromethyl vs. Hydroxymethyl: The fluoromethyl analog ([4-(fluoromethyl)oxan-4-yl]methanol) exhibits higher electronegativity and metabolic stability, making it suitable for radiopharmaceuticals. The hydroxymethyl group in the parent compound is more prone to oxidation or esterification .
- Sulfonyl Modifications: The sulfonyl group in [4-(prop-2-yne-1-sulfonyl)phenyl]methanol introduces strong electron-withdrawing effects, enhancing acidity and facilitating nucleophilic aromatic substitution reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
